3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline ring.
Fluorination: Incorporation of fluorine atoms at specific positions on the quinoline ring.
Piperazinylation: Attachment of the piperazine moiety to the quinoline core.
Carboxylation: Introduction of the carboxylic acid group at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid.
Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- stands out due to its unique combination of substituents, which confer enhanced antibacterial activity and a broader spectrum of action compared to other quinolone antibiotics.
Properties
CAS No. |
183254-49-1 |
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Molecular Formula |
C19H21F2N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-(3-ethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21F2N3O3/c1-2-10-8-23(6-5-22-10)17-14(20)7-12-16(15(17)21)24(11-3-4-11)9-13(18(12)25)19(26)27/h7,9-11,22H,2-6,8H2,1H3,(H,26,27) |
InChI Key |
RJORMICSPQRMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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